molecular formula C12H14O2 B085909 Cinnamyl propionate CAS No. 103-56-0

Cinnamyl propionate

Cat. No.: B085909
CAS No.: 103-56-0
M. Wt: 190.24 g/mol
InChI Key: KGDJMNKPBUNHGY-UHFFFAOYSA-N
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Description

Cinnamyl propionate is a naturally occurring ester of cinnamic acid and propionic acid. It is a naturally occurring compound found in a variety of plant and animal species, including in the essential oils of cinnamon, clove, and mint. It is used in perfumery and as a flavoring agent in food and beverages. It has been studied for its potential therapeutic applications, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.

Scientific Research Applications

  • Biocatalytic Activity and Ultrasound-Assisted Synthesis : Cinnamyl propionate has been synthesized using biocatalysts like Pseudomonas cepacia lipase, demonstrating enhanced activity under sonicated conditions. This process was optimized for various reaction parameters and extended to synthesize other industrially important propionate esters (Badgujar, Pai, & Bhanage, 2016).

  • Enzymatic Synthesis in Solvent-Free Conditions : The enzyme fermase CALB™ 10000 was used for the solvent-free synthesis of this compound from cinnamyl alcohol and propionic acid, achieving a high conversion rate. This study explored different operating parameters like enzyme loading, temperature, and mole ratio (Sose, Gawas, & Rathod, 2020).

  • Synthesis of Cinnamyl Esters : Research focused on the synthesis of cinnamyl esters, including this compound, through lipase-catalyzed transesterification in non-aqueous systems. Parameters like organic solvents, temperature, catalyst loading, and mole ratio were optimized, showing high conversion rates (Cai et al., 2017).

  • Pharmacological Effects : Certain derivatives of this compound, such as 2-(3-methyl-cinnamyl-hydrazono)-propionate, showed potential hypoglycemic properties and influenced the utilization of various substrates in isolated rat hemidiaphragms (Binder, Oellerich, Haeckel, & Beneking, 1988).

  • Antimicrobial Activity : Studies on cinnamic acid derivatives, including this compound, have indicated significant antimicrobial activity against various bacterial and fungal species. This opens up potential applications in treating infections and developing new antimicrobial agents (Guzman, 2014).

  • Pesticidal Properties : this compound has been studied for its potential use in controlling nematodes, particularly Meloidogyne incognita. Its derivatives showed inhibitory effects on juvenile movement and hatch, suggesting potential as a bio-pesticide (Nguyen et al., 2012).

Safety and Hazards

Cinnamyl propionate is combustible and should be kept away from heat, sparks, open flames, and hot surfaces . It should not be ingested or inhaled, and contact with eyes, skin, and clothing should be avoided .

Mechanism of Action

Target of Action

Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in the presence of a lipase biocatalyst . The primary targets of this compound are the enzymes involved in its synthesis, particularly lipase from Candida antarctica . Lipases are well-known catalysts for esterification, transesterification, and hydrolysis .

Mode of Action

This compound interacts with its targets through an esterification reaction . This reaction is performed in a solvent-free condition with cinnamyl alcohol and propionic acid using a commercial lipase . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .

Biochemical Pathways

The synthesis of this compound affects the esterification pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . Therefore, the pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

Its physical properties such as density, specific gravity, and refractive index have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a flavoring agent . It is a vital ingredient used for formulation in perfume, mostly in oriental fragrance type as a modifier for the more pronounced, spicy items . .

Action Environment

The synthesis of this compound is influenced by various environmental factors such as temperature, mole ratio, enzyme loading, speed of agitation, and the presence of molecular sieves . For instance, the highest conversion of this compound (87.89%) was obtained after 7 hours at optimum parameters: enzyme loading 2% (w/v), temperature 60 °C, acid to alcohol ratio 1:3, molecular sieves 6% (w/v) and agitation speed 200 rpm .

Properties

IUPAC Name

3-phenylprop-2-enyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJMNKPBUNHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047607
Record name 3-Phenylprop-2-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-56-0
Record name Cinnamyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylprop-2-en-1-yl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cinnamyl propionate and where is it found naturally?

A1: this compound is an ester naturally found in various sources like baked goods, alcoholic beverages, and fruits. Its characteristic aroma contributes to the flavor profiles of these products. []

Q2: How is this compound synthesized in a laboratory setting?

A2: this compound can be synthesized enzymatically using cinnamyl alcohol and propionic acid as precursors. This reaction is often carried out in a solvent-free environment, promoting green chemistry principles. [, ] One study successfully utilized immobilized Pseudomonas cepacia lipase to catalyze this reaction under sonicated conditions, leading to enhanced biocatalytic activity. []

Q3: What is the safety profile of this compound for use in fragrances?

A3: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound as a fragrance ingredient. [] Additionally, an independent fragrance material review is also available. [] These assessments consider various factors to evaluate the safe use of this compound in consumer products.

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